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Introduction

Laquinimod is an orally active, immunomodulatory compound that has been investigated for

the treatment of several autoimmune diseases, most notably multiple sclerosis (MS) and lupus.

[1][2][3] In preclinical studies, Laquinimod has demonstrated a unique mechanism of action that

involves both the peripheral immune system and the central nervous system (CNS), leading to

anti-inflammatory and potential neuroprotective effects.[2][4] This technical guide provides an

in-depth overview of the core preclinical research on Laquinimod, focusing on the quantitative

data from key experimental models and the detailed methodologies employed in these studies.

The information is intended for researchers, scientists, and drug development professionals

interested in the foundational science of Laquinimod.

Key Preclinical Models and Data
Laquinimod's efficacy has been primarily evaluated in three key animal models: Experimental

Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, the (NZB × NZW)F1 (NZB/W)

mouse model for systemic lupus erythematosus (SLE), and the cuprizone-induced

demyelination model.

Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS, mimicking many of the inflammatory

and demyelinating features of the human disease.[5][6]
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The following tables summarize the key quantitative findings from preclinical EAE studies on

Laquinimod.

Table 1: Effect of Laquinimod on Clinical Score in EAE Mice

Animal
Model

Treatment
Protocol

Mean
Maximal
Clinical
Score
(Vehicle)

Mean
Maximal
Clinical
Score
(Laquinimo
d)

Percentage
Reduction

Reference

C57BL/6

mice

(MOG35-55

induced)

25

mg/kg/day,

oral gavage,

prophylactic

4.2 ± 0.7 0.3 ± 0.6 93% [6]

C57BL/6

mice

(MOG35-55

induced)

5 mg/kg/day,

oral gavage,

prophylactic

Not specified
Significantly

reduced
Not specified [5]

C57BL/6

mice

(MOG35-55

induced)

25

mg/kg/day,

oral gavage,

therapeutic

(from peak

disease)

Not specified
Significantly

reduced
Not specified [5]

SJL/J mice

(PLP139-151

induced)

Not specified,

therapeutic

(from

remission)

Relapse

occurred

Relapse

prevented
Not specified [7]

Table 2: Immunomodulatory Effects of Laquinimod in EAE
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Parameter
Animal
Model

Treatment
Protocol

Change in
Vehicle
Group

Change in
Laquinimod
Group

Reference

T Cells

CD4+ T cell

infiltration

(CNS)

SJL/J mice Therapeutic High
Strongly

reduced
[7]

CD8+ T cell

infiltration

(CNS)

SJL/J mice Therapeutic High
Strongly

reduced
[7]

CD4+CD25+

Foxp3+ Treg

cells (CNS)

Not specified Not specified Not specified
2.2- to 2.5-

fold increase
[4]

Dendritic

Cells

CD4+

Dendritic

Cells

C57BL/6

mice (rMOG

induced)

Prophylactic Not specified Reduced [6]

Cytokines

IFN-γ

production

(splenocytes)

C57BL/6

mice

25

mg/kg/day,

early post-

EAE

High Decreased [5]

IL-17

production

(splenocytes)

C57BL/6

mice

25

mg/kg/day,

early post-

EAE

High Decreased [5]

TNF-α

production

(splenocytes)

C57BL/6

mice

25

mg/kg/day,

early post-

EAE

High Decreased [5]
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IL-10

production

(splenocytes)

C57BL/6

mice

25

mg/kg/day,

early post-

EAE

Not specified
No significant

change
[5]

IL-12
EAE rat

models
Not specified High Decreased [8]

IL-4
EAE rat

models
Not specified Low Increased [8]

Table 3: Neuroprotective Effects of Laquinimod in EAE

Parameter
Animal
Model

Treatment
Protocol

Outcome in
Vehicle
Group

Outcome in
Laquinimod
Group

Reference

Demyelinatio

n (spinal

cord)

C57BL/6

mice

25

mg/kg/day,

prophylactic

Extensive Reduced [9]

Axonal loss

(spinal cord)

C57BL/6

mice

25

mg/kg/day,

prophylactic

Present Reduced [9]

Infiltrating

CD45+ cells

(CNS)

C57BL/6

mice

25 mg/kg,

therapeutic

(from peak)

High
Significantly

reduced
[5]

Myelin

density

(MBP+

staining)

C57BL/6

mice

25 mg/kg,

therapeutic

(from peak)

Low
Significant

recovery
[5]

EAE Induction (MOG35-55 in C57BL/6 Mice):

Animals: 8-week-old female C57BL/6 mice.[5]
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Immunization: Mice are immunized subcutaneously with 100-200 µg of myelin

oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant

(CFA) containing Mycobacterium tuberculosis.[5][9]

Pertussis Toxin: On day 0 and day 2 post-immunization, mice receive an intraperitoneal

injection of 200-300 ng of pertussis toxin.[5]

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0

to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind

and forelimb paralysis; 5, moribund.[5][10]

Laquinimod Administration (Oral Gavage):

Prophylactic Treatment: Daily oral gavage of Laquinimod (5 or 25 mg/kg) or vehicle (water) is

initiated on the day of immunization (day 0).[5]

Therapeutic Treatment: Daily oral gavage of Laquinimod (5 or 25 mg/kg) or vehicle is

initiated at the onset of clinical signs (e.g., day 8) or at the peak of the disease (e.g., day 21).

[5]

Outcome Measures:

Histology: Spinal cords are collected, fixed, and stained with Luxol Fast Blue (for

demyelination) and Hematoxylin and Eosin (for inflammation). Immunohistochemistry is

performed for markers such as CD4, CD8, CD45, and MBP.[5][9]

Cytokine Analysis: Splenocytes are isolated and re-stimulated in vitro with MOG35-55

peptide. Supernatants are collected and analyzed for cytokine concentrations (e.g., IFN-γ,

IL-17, TNF-α, IL-10) using ELISA or cytometric bead array.[5]

Flow Cytometry: Single-cell suspensions from spleen, lymph nodes, or CNS are stained with

fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD11c, CD44,

CXCR5, PD-1) and intracellular markers (e.g., Foxp3, IL-21) to analyze immune cell

populations.[6]

(NZB × NZW)F1 Mouse Model of Lupus

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://www.researchgate.net/figure/Laquinimod-prevents-manifestation-of-clinical-disease-of-EAE-in-mice-Whereas_fig3_228101445
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://www.researchgate.net/figure/Clinical-effects-of-laquinimod-treatment-a-Mean-clinical-EAE-scores-after-immunization_fig1_325772613
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://www.researchgate.net/figure/Laquinimod-prevents-manifestation-of-clinical-disease-of-EAE-in-mice-Whereas_fig3_228101445
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5032667/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The NZB/W F1 hybrid mouse spontaneously develops an autoimmune disease that closely

resembles human SLE, including the development of autoantibodies and fatal immune

complex-mediated glomerulonephritis.[1][11]

Table 4: Efficacy of Laquinimod in NZB/W F1 Mice

Parameter
Treatment
Protocol

Outcome in
Control Group

Outcome in
Laquinimod
Group

Reference

Survival

25 mg/kg, orally,

3 times a week,

therapeutic (from

6 months of age)

0% survival at 10

weeks

100% survival at

10 weeks
[2]

Proteinuria (3

g/L)

25 mg/kg, orally,

3 times a week,

therapeutic

100% of mice by

week 7

0% of mice by

week 10
[2]

Macrophages

(CD11b+) in

kidney

25 mg/kg, orally,

3 times a week,

therapeutic

High
Significantly

reduced
[2]

Dendritic cells in

spleen and

kidney

Preventive and

therapeutic

studies

High
Reduced

numbers
[1]

Lymphocytes in

spleen and

kidney

Preventive and

therapeutic

studies

High
Reduced

numbers
[1]

Myeloid-derived

suppressor cells

Preventive and

therapeutic

studies

Low Induced [1]

TNF-α secretion

by macrophages
Not specified High Suppressed [1]

IL-10 production

by macrophages
Not specified Low Induced [1]
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Animal Model and Treatment:

Animals: Female (NZB × NZW)F1 mice.[1][2]

Treatment Initiation:

Preventive: Treatment is initiated before the onset of significant disease.[1]

Therapeutic: Treatment is initiated after the onset of disease, for example, at 6 months of

age when nephritis is established.[2]

Laquinimod Administration: Laquinimod (e.g., 25 mg/kg) or vehicle (water) is administered

orally, typically 3 times a week.[2]

Outcome Measures:

Survival: Mice are monitored for survival over the course of the study.[2]

Nephritis Assessment:

Proteinuria: Urine is collected weekly and protein levels are measured.[2]

Serum Creatinine: Blood samples are collected to measure serum creatinine levels as an

indicator of kidney function.[1]

Renal Pathology: Kidneys are harvested, fixed, and stained to assess glomerulonephritis,

inflammation, and immune complex deposition (immunoglobulin and C3).[2]

Flow Cytometry: Spleen and kidney leukocyte populations are analyzed by flow cytometry for

various immune cell markers (e.g., CD11b, Ly6C, Ly6G).[2]

Cuprizone-Induced Demyelination Model
The cuprizone model is a toxic model of demyelination that is independent of the adaptive

immune system, allowing for the study of direct neuroprotective and remyelinating effects of a

compound.[12][13]

Table 5: Neuroprotective Effects of Laquinimod in the Cuprizone Model
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Parameter
Treatment
Protocol

Outcome in
Vehicle Group

Outcome in
Laquinimod
Group

Reference

Demyelination

(corpus

callosum)

25 mg/kg/day,

oral gavage, for

6 weeks

Almost complete

demyelination

Significantly

reduced, mainly

intact myelin

[12]

Oligodendrocyte

loss

25 mg/kg/day,

oral gavage, for

6 weeks

Significant Reduced [12]

Microglia

infiltration (Mac-3

staining)

25 mg/kg/day,

oral gavage, for

6 weeks

High Reduced [12]

Acute axonal

damage

25 mg/kg/day,

oral gavage, for

6 weeks

Present Almost absent [12]

Animals: Typically, C57BL/6 mice.[12]

Cuprizone Administration: Mice are fed a diet containing 0.2% cuprizone for a period of up to

6 weeks to induce demyelination.[12]

Laquinimod Administration: Laquinimod (25 mg/kg) or vehicle is administered daily by oral

gavage starting from the beginning of the cuprizone feeding.[12]

Outcome Measures:

Histology: Brains are collected, and sections of the corpus callosum are stained to assess

demyelination (e.g., Luxol Fast Blue) and oligodendrocyte numbers.[12]

Immunohistochemistry: Staining is performed for markers of microglia (e.g., Mac-3 or

Iba1) and axonal damage.[12]

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the proposed signaling pathways of Laquinimod and a typical

experimental workflow for preclinical studies.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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